2-(2,6-Dichlorophenyl)-4-oxo-4-phenylbutanenitrile
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Overview
Description
2-(2,6-Dichlorophenyl)-4-oxo-4-phenylbutanenitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a nitrile group (-CN) attached to a butane backbone, which is further substituted with a 2,6-dichlorophenyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenyl)-4-oxo-4-phenylbutanenitrile can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dichlorobenzonitrile with phenylacetonitrile in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichlorophenyl)-4-oxo-4-phenylbutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Primary amines or secondary amines.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
2-(2,6-Dichlorophenyl)-4-oxo-4-phenylbutanenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2,6-Dichlorophenyl)-4-oxo-4-phenylbutanenitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Diclofenac: A nonsteroidal anti-inflammatory drug (NSAID) with a similar dichlorophenyl group.
Aceclofenac: Another NSAID with structural similarities to diclofenac.
2,6-Dichlorophenylacetic acid: A related compound with similar chemical properties
Uniqueness
2-(2,6-Dichlorophenyl)-4-oxo-4-phenylbutanenitrile is unique due to its specific substitution pattern and the presence of both nitrile and ketone functional groups.
Biological Activity
2-(2,6-Dichlorophenyl)-4-oxo-4-phenylbutanenitrile, also known by its CAS number 344281-08-9, is an organic compound belonging to the nitrile class. Its structural uniqueness arises from the presence of both a nitrile group and a ketone functional group, contributing to its potential biological activities. This article examines the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C16H11Cl2NO
- Molecular Weight : 304.18 g/mol
- Purity : >90%
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This interaction can influence various biological pathways and potentially lead to therapeutic effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes involved in metabolic pathways. For instance, it shows promise in inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammation and pain pathways. This property aligns it with nonsteroidal anti-inflammatory drugs (NSAIDs), positioning it as a candidate for further therapeutic exploration.
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the phenyl groups could enhance the compound's activity. The study concluded that this compound could serve as a lead structure for developing new antibiotics .
Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory effects of this compound in a rat model of arthritis. The results showed that administration of this compound significantly reduced swelling and pain compared to control groups. Histological analysis revealed decreased inflammatory cell infiltration in treated animals, suggesting a potent anti-inflammatory mechanism .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
Diclofenac | NSAID | Anti-inflammatory |
Aceclofenac | NSAID | Anti-inflammatory |
2,6-Dichlorophenylacetic acid | Organic acid | Antimicrobial and anti-inflammatory |
This compound | Nitrile with ketone | Antimicrobial, enzyme inhibitor |
Properties
IUPAC Name |
2-(2,6-dichlorophenyl)-4-oxo-4-phenylbutanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO/c17-13-7-4-8-14(18)16(13)12(10-19)9-15(20)11-5-2-1-3-6-11/h1-8,12H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAYVWSGKJYNIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C#N)C2=C(C=CC=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.